![molecular formula C9H18N2 B11940771 Bicyclo[3.2.2]nonane-1,5-diamine](/img/structure/B11940771.png)
Bicyclo[3.2.2]nonane-1,5-diamine
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Overview
Description
Bicyclo[3.2.2]nonane-1,5-diamine is a rigid bicyclic diamine characterized by a unique bridgehead structure with nitrogen atoms at the 1- and 5-positions. This compound’s fused ring system imposes significant steric constraints, influencing its conformational flexibility and intermolecular interactions. Derivatives such as 6,6-dimethyl-1,5-diazabicyclo[3.2.2]nonane (CAS 859743-03-6) and dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate (CAS 942999-92-0) have been synthesized for applications in medicinal chemistry and materials science . The parent diamine serves as a scaffold for spirocyclic systems, as demonstrated in the synthesis of spiroaspertrione A precursors via intramolecular enol oxidative coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.2]nonane-1,5-diamine can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction of suitable dienophiles with 1,3-cycloheptadiene, followed by subsequent functionalization to introduce the amine groups. High-pressure cycloaddition and thermal cycloreversion procedures have also been employed to prepare related bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to achieve high yields and purity, along with the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.2]nonane-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce different amine derivatives.
Scientific Research Applications
Bicyclo[3.2.2]nonane-1,5-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism by which bicyclo[3.2.2]nonane-1,5-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. Specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Bicyclo[3.2.2]nonane-1,5-diamine belongs to a family of bicyclic diamines with varying ring sizes and bridge configurations:
- Bicyclo[2.2.2]octane-1,4-diamine : Features a smaller [2.2.2] system with 180° bond angles at bridgehead carbons, enhancing symmetry and crystallinity .
- Bicyclo[3.2.1]octane-1,5-diamine (CAS 875311-38-9): The [3.2.1] system introduces asymmetry, altering reactivity and solubility .
- Bicyclo[2.2.1]heptane-1,3-diamine: A norbornane-derived diamine with high rigidity, often used in polymer crosslinking .
Key Structural Differences :
Compound | Bridgehead Bond Angle | Ring Size | Symmetry |
---|---|---|---|
This compound | ~150° | 3.2.2 | Low |
Bicyclo[2.2.2]octane-1,4-diamine | 180° | 2.2.2 | High |
Bicyclo[3.2.1]octane-1,5-diamine | ~120°–150° | 3.2.1 | Moderate |
Physical and Chemical Properties
- Melting Points: The [3.2.2] system exhibits lower melting points than the [2.2.2] analog due to reduced symmetry (e.g., derivatives of [3.2.2]nonane melt ~50–100°C lower than [2.2.2]octane counterparts) .
Data Tables
Table 1: Comparative Analysis of Bicyclic Diamines
Table 2: Derivatives of this compound
Derivative | CAS Number | Purity | Application |
---|---|---|---|
6,6-Dimethyl-1,5-diazabicyclo[3.2.2]nonane | 859743-03-6 | ≥95% | Ligand design |
Dimethyl 1,5-dicarboxylate | 942999-92-0 | ≥97% | Polymer precursors |
Research Findings
Synthetic Challenges: The [3.2.2] system’s synthesis via enol oxidative coupling achieves high yields (~85%) but poor diastereocontrol, limiting its utility in stereospecific applications .
Thermal Behavior: The reduced symmetry of [3.2.2]nonane derivatives lowers melting points compared to [2.2.2]octane analogs, making them preferable for solution-phase reactions .
Biological Activity
Bicyclo[3.2.2]nonane-1,5-diamine is a bicyclic organic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activity. This article explores its biological properties, particularly its antiprotozoal effects, synthesis methods, and comparative structural analysis.
Structural Characteristics
This compound features two amine functional groups at the 1 and 5 positions of the bicyclic framework. This arrangement influences its chemical reactivity and biological properties significantly. The compound's three-dimensional structure allows for diverse interactions with biological targets, which is crucial for its activity against various pathogens, particularly protozoan parasites.
Antiprotozoal Properties
Research has demonstrated that this compound exhibits notable antiprotozoal activity, particularly against Plasmodium falciparum, the causative agent of malaria. Some derivatives of this compound have shown submicromolar inhibitory concentrations (IC50) against this pathogen, indicating potent biological effects.
Table 1: Antiprotozoal Activity of this compound Derivatives
Compound | Target Pathogen | IC50 (µM) | Reference |
---|---|---|---|
This compound | P.falciparum NF54 | 0.023 - 0.694 | |
3-Azabicyclo-nonane | P.falciparum K1 | 0.051 - 0.094 | |
Pyrimethamine (control) | P.falciparum K1 | 0.017 |
These findings suggest that structural modifications can enhance the efficacy of bicyclic compounds against malaria, with certain derivatives outperforming established treatments like pyrimethamine.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors within the protozoan cells. The binding affinity and the resultant modulation of these targets lead to various biological outcomes, including inhibition of parasite growth and replication.
Synthesis Methods
Several synthetic approaches have been developed to produce this compound and its derivatives:
- Reduction Reactions : This method often involves the reduction of precursors like diaza-bicyclo compounds.
- Substitution Reactions : The amine groups can participate in nucleophilic substitution reactions to introduce various substituents that may enhance biological activity.
- Oxidation : The compound can be oxidized to yield imines or other derivatives that may also exhibit biological activity.
Table 2: Common Synthetic Routes for this compound
Reaction Type | Description | Key Reagents |
---|---|---|
Reduction | Converts precursors into bicyclic amines | Lithium aluminum hydride |
Substitution | Introduces substituents on amine groups | Halides or electrophiles |
Oxidation | Forms imines or oxidized derivatives | Potassium permanganate |
Comparative Analysis with Related Compounds
This compound shares similarities with other bicyclic compounds in terms of structure and potential applications in drug design:
Table 3: Comparison of Bicyclic Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
Bicyclo[3.3.1]nonane | Bicyclic | Different bridgehead atoms; drug design potential |
1-Aminobicyclo[3.3.0]octane | Bicyclic | Exhibits different reactivity due to cyclic structure |
Bicyclo[4.4.0]decane | Bicyclic | Larger ring system; potential for complex interactions |
The distinct arrangement of nitrogen atoms in this compound contributes to its unique steric effects and reactivity compared to these related compounds.
Case Studies
Recent studies have highlighted the effectiveness of bicyclo[3.2.2]nonane derivatives in clinical settings:
-
Study on Antimalarial Activity : A series of synthesized azabicyclo-nonanes were tested against P.falciparum, showing IC50 values comparable to existing treatments.
- Findings : Compounds with specific substituents exhibited enhanced activity and selectivity against malaria strains.
-
Mechanistic Investigations : Research focused on understanding how structural variations influence binding affinity to target enzymes involved in protozoan metabolism.
- Results : Certain configurations led to increased inhibition rates, suggesting pathways for further drug development.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for bicyclo[3.2.2]nonane-1,5-diamine in academic research?
The synthesis of bicyclo[3.2.2]nonane derivatives often involves intramolecular coupling reactions or transition metal-mediated cycloadditions. For instance, Diels-Alder reactions with anthraquinone derivatives have been explored, though the desired bicyclo[3.2.2]nonane system is challenging to isolate due to competing pathways yielding bicyclo[3.3.1] systems . Cobalt-mediated [2+2+3] cycloadditions of enediynes with γ-alkylidenebutenolides provide a novel route to bicyclo[3.2.2]nonane-6,8-dione backbones, albeit with complex rearrangements under acidic conditions .
Q. How is the bicyclo[3.2.2]nonane core characterized using spectroscopic and crystallographic methods?
Structural characterization typically employs NMR spectroscopy (e.g., 1H and 13C NMR for bridgehead carbon assignments), mass spectrometry (to confirm molecular weight), and X-ray crystallography (for absolute configuration determination). For example, Lycopodium alkaloids containing this scaffold were validated via computational coupling constants and NOE correlations . Crystallographic data for related bicyclic systems (e.g., bicyclo[3.2.2]nona-3,6,8-trien-2-yl cations) highlight bond angle distortions impacting reactivity .
Q. What experimental conditions optimize the stability of bicyclo[3.2.2]nonane derivatives during synthesis?
Stability is influenced by steric strain and electronic factors. Reactions involving bicyclo[3.2.2]nonane intermediates often require low temperatures (-78°C to 0°C) and inert atmospheres (argon/nitrogen) to prevent decomposition. Acidic conditions may trigger rearrangements, as observed in cobalt-mediated syntheses yielding bicyclo[3.3.1]nonane derivatives .
Advanced Research Questions
Q. How do computational studies elucidate the reaction mechanisms of bicyclo[3.2.2]nonane formation?
Density functional theory (DFT) calculations have been used to model unusual fragmentation pathways in Co-mediated cycloadditions. For example, the cleavage of γ-alkylidenebutenolide moieties during [2+2+3] cycloadditions was computationally validated, explaining the formation of cobalt(III) complexes with bicyclo[3.2.2]nonane backbones . Similar studies on Diels-Alder reactions reveal steric and electronic barriers to bicyclo[3.2.2]nonane isolation .
Q. What role does the bicyclo[3.2.2]nonane scaffold play in natural product synthesis?
This scaffold is central to alkaloids like phleghenrines A–D, which exhibit a bicyclo[3.2.2]nonane core. Biosynthetic pathways likely involve oxidative coupling or radical-mediated cyclization. Synthetic approaches mimic these steps using intramolecular radical couplings or metal-catalyzed reactions to construct the bicyclic framework .
Q. How does the bicyclo[3.2.2]nonane structure influence polymer properties compared to other bicyclic systems?
Bicyclo[3.2.2]nonane-based monomers exhibit lower melting points than bicyclo[2.2.2]octane analogs due to reduced symmetry (150° vs. 180° bond angles). This asymmetry disrupts crystal packing, as demonstrated in polyesters derived from bicyclo[3.2.2]nonane diols, which show suppressed melting transitions .
Q. What strategies address diastereoselectivity challenges in bicyclo[3.2.2]nonane functionalization?
Radical reactions on bicyclo[3.2.2]nonane derivatives (e.g., semidiones) exploit conformational rigidity to achieve high diastereofacial selectivity. Boat conformations in cycloheptane rings stabilize specific transition states, as shown in ESR studies of bicyclo[3.2.2]nonane-6,7-semidione radicals .
Q. Data Contradiction Analysis
Q. Why do some synthetic routes yield bicyclo[3.3.1]nonane instead of the desired bicyclo[3.2.2]nonane?
Competing reaction pathways arise from strain differences: bicyclo[3.3.1] systems (chair conformations) are thermodynamically favored over bicyclo[3.2.2] systems (boat conformations). For example, acid treatment of cobalt(III) complexes triggers rearrangement to bicyclo[3.3.1]nonane scaffolds, reflecting lower strain energy in the latter .
Q. Methodological Tables
Properties
Molecular Formula |
C9H18N2 |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
bicyclo[3.2.2]nonane-1,5-diamine |
InChI |
InChI=1S/C9H18N2/c10-8-2-1-3-9(11,6-4-8)7-5-8/h1-7,10-11H2 |
InChI Key |
FFJAALHSZDOICJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(C1)(CC2)N)N |
Origin of Product |
United States |
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